N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine
Description
N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine is a chemical compound with the molecular formula C13H28N2 It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with cycloheptyl and tetramethyl groups
Properties
IUPAC Name |
N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-14(2,12-16(3)4)11-15-13-9-7-5-6-8-10-13/h13,15H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZCVAMXARYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCCCC1)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves the reaction of cycloheptylamine with 2,2-tetramethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine involves large-scale synthesis using advanced chemical reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure the consistency and quality of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
N,N,2,2-tetramethyl-1,3-propanediamine: A structurally similar compound with different substituents on the nitrogen atoms.
N-cyclohexyl-N-methylethane-1,2-diamine: Another related compound with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptyl-N’,N’,2,2-tetramethylpropane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group enhances its steric hindrance and lipophilicity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
